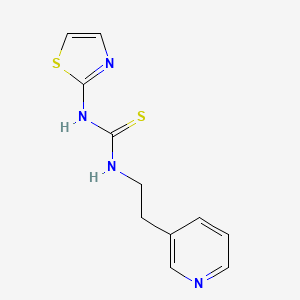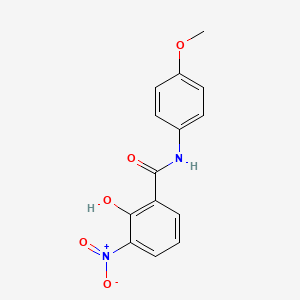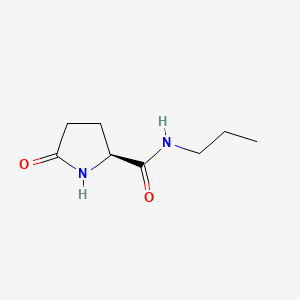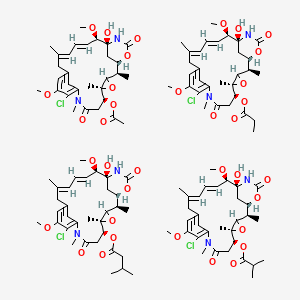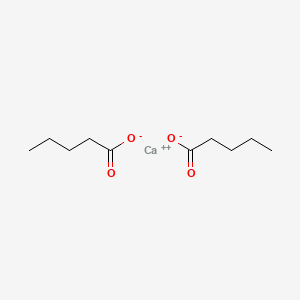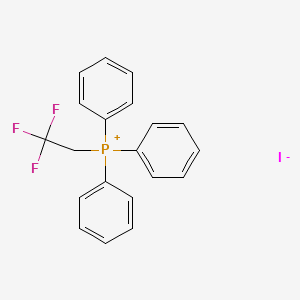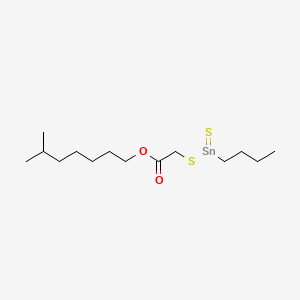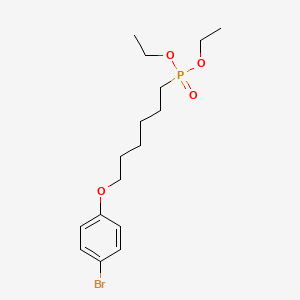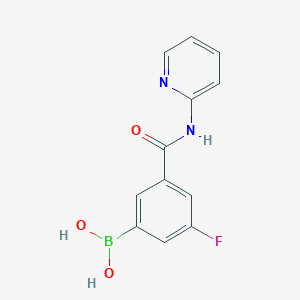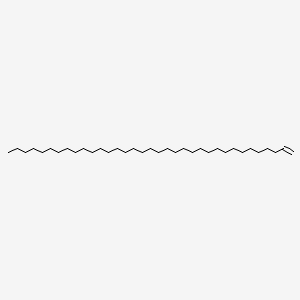
1-Pentatriacontene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentatriacontene is a long-chain hydrocarbon with the chemical formula C35H70 It is an unsaturated compound, specifically an alkene, characterized by the presence of a double bond within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentatriacontene can be synthesized through various methods, including:
Olefination Reactions: One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Dehydration of Alcohols: Another method involves the dehydration of long-chain alcohols in the presence of an acid catalyst, such as sulfuric acid, to yield the corresponding alkene.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of long-chain alkanes. This process requires high temperatures and the presence of a metal catalyst, such as platinum or palladium, to facilitate the removal of hydrogen atoms and the formation of the double bond.
Chemical Reactions Analysis
Types of Reactions: 1-Pentatriacontene undergoes several types of chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols using reagents like peracids or osmium tetroxide.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst, such as palladium on carbon, converts it to the corresponding alkane, pentatriacontane.
Addition Reactions: The double bond can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) to form haloalkanes.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) under ambient conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Pentatriacontane.
Addition: Haloalkanes.
Scientific Research Applications
1-Pentatriacontene has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity of long-chain alkenes and their behavior in various chemical reactions.
Medicine: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other long-chain hydrocarbons.
Mechanism of Action
The mechanism of action of 1-Pentatriacontene in biological systems involves its interaction with cellular membranes and enzymes. The double bond in the molecule allows it to participate in various biochemical reactions, potentially disrupting membrane integrity or inhibiting enzyme activity. The exact molecular targets and pathways involved are still under investigation, but its role in plant defense suggests it may interact with pathogen-associated molecular patterns (PAMPs) and trigger immune responses .
Comparison with Similar Compounds
Pentatriacontane (C35H72): The saturated analog of 1-Pentatriacontene, lacking the double bond.
Hexatriacontene (C36H72): Another long-chain alkene with a similar structure but one additional carbon atom.
Heptatriacontene (C37H74): A longer-chain alkene with two additional carbon atoms compared to this compound.
Uniqueness: this compound is unique due to its specific chain length and the presence of a double bond, which imparts distinct chemical reactivity and potential biological activity. Its unsaturated nature allows it to participate in a wider range of chemical reactions compared to its saturated analogs, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61868-13-1 |
|---|---|
Molecular Formula |
C35H70 |
Molecular Weight |
490.9 g/mol |
IUPAC Name |
pentatriacont-1-ene |
InChI |
InChI=1S/C35H70/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-35H2,2H3 |
InChI Key |
NOCIDIARFGFRSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


